1-((Tert-butyldimethylsilyl)oxy)propan-2-ol
Overview
Description
1-((Tert-butyldimethylsilyl)oxy)propan-2-ol is a chemical compound with the molecular formula C9H22O2Si. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions . The compound is a clear, colorless liquid with a molecular weight of 190.36 g/mol .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other reactants to form more complex molecules .
Biochemical Pathways
It’s role as an intermediate suggests it may be involved in a variety of chemical reactions, depending on the specific synthesis process .
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would likely depend on the final compound it is used to produce .
Result of Action
As an intermediate in organic synthesis, its effects would likely be seen in the properties of the final compound it is used to produce .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol can be synthesized through the reaction of tert-butyldimethylsilyl chloride with propan-2-ol in the presence of a base such as imidazole or pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The tert-butyldimethylsilyl group can be replaced by other functional groups under acidic or basic conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as hydrochloric acid or tetrabutylammonium fluoride (TBAF) are commonly used.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective.
Major Products:
Substitution: Products include various silyl ethers and alcohols.
Oxidation: Products include ketones and aldehydes.
Scientific Research Applications
1-((Tert-butyldimethylsilyl)oxy)propan-2-ol is widely used in scientific research, particularly in:
Comparison with Similar Compounds
3-((Tert-butyldimethylsilyl)oxy)propanol: Similar in structure but with different positional isomerism.
(3-Bromopropoxy)-tert-butyldimethylsilane: Used as an alkylating agent in organic synthesis.
Uniqueness: 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol is unique due to its specific application as a protecting group for secondary alcohols, offering stability and ease of removal compared to other silyl ethers .
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDRAYUVSVPPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116286-81-8 | |
Record name | 1-((tert-butyldimethylsilyl)oxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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